molecular formula C18H15N3O2S2 B11286246 N-(4-acetylphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

N-(4-acetylphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11286246
M. Wt: 369.5 g/mol
InChI Key: NGBKFJCQTKZLBO-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetylphenyl group, a thiophenyl group, and a pyridazinyl group, which are linked through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenylamine derivative using acetic anhydride under acidic conditions.

    Synthesis of the Pyridazinyl Intermediate: The pyridazinyl moiety can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones.

    Coupling Reaction: The final step involves the coupling of the acetylphenyl intermediate with the pyridazinyl intermediate in the presence of a thiophenyl group, using a suitable coupling agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl and pyridazinyl groups may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-ACETYLPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}BENZAMIDE
  • **N-(4-ACETYLPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}PROPIONAMIDE

Uniqueness

N-(4-ACETYLPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the acetylphenyl, thiophenyl, and pyridazinyl groups linked through a sulfanyl bridge makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H15N3O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C18H15N3O2S2/c1-12(22)13-4-6-14(7-5-13)19-17(23)11-25-18-9-8-15(20-21-18)16-3-2-10-24-16/h2-10H,11H2,1H3,(H,19,23)

InChI Key

NGBKFJCQTKZLBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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